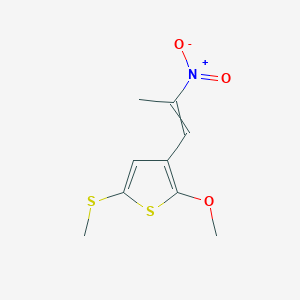![molecular formula C13H24O2Si2 B14472106 [(3-Methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) CAS No. 65838-68-8](/img/structure/B14472106.png)
[(3-Methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(3-Methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) is an organosilicon compound characterized by the presence of two trimethylsilane groups attached to a 3-methyl-1,2-phenylene core through oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) typically involves the reaction of 3-methyl-1,2-dihydroxybenzene with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
3-Methyl-1,2-dihydroxybenzene+2(Trimethylsilyl chloride)→[(3-Methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)+2(Hydrochloric acid)
Industrial Production Methods
Industrial production methods for [(3-Methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation helps to improve yield and purity.
化学反应分析
Types of Reactions
[(3-Methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used to replace the trimethylsilyl groups.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted phenylene derivatives depending on the nucleophile used.
科学研究应用
[(3-Methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the area of cancer research.
Industry: Utilized in the production of advanced materials such as silicon-based polymers and coatings.
作用机制
The mechanism of action of [(3-Methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) involves its ability to interact with various molecular targets through its trimethylsilyl groups. These interactions can lead to the formation of stable complexes with biomolecules, which can alter their activity and function. The compound can also undergo chemical transformations that result in the formation of reactive intermediates, which can further interact with molecular targets.
相似化合物的比较
Similar Compounds
[(5-Carboxy-1,3-phenylene)bis(oxy)]dibenzoate: Similar structure but with carboxylic acid groups instead of trimethylsilyl groups.
[(2,4,6-Trimethyl-1,3-phenylene)bis(methylene)bis(oxy)dibenzoic acid: Contains additional methyl groups and carboxylic acid functionalities.
[(1,4-Phenylenebis(methylene))bis(sulfanediyl)dinicotinic acid: Features sulfur atoms and nicotinic acid groups.
Uniqueness
[(3-Methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane) is unique due to its specific combination of a 3-methyl-1,2-phenylene core and trimethylsilyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in materials science and synthetic chemistry.
属性
CAS 编号 |
65838-68-8 |
|---|---|
分子式 |
C13H24O2Si2 |
分子量 |
268.50 g/mol |
IUPAC 名称 |
trimethyl-(2-methyl-6-trimethylsilyloxyphenoxy)silane |
InChI |
InChI=1S/C13H24O2Si2/c1-11-9-8-10-12(14-16(2,3)4)13(11)15-17(5,6)7/h8-10H,1-7H3 |
InChI 键 |
INBPVSVUSZJONB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)O[Si](C)(C)C)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-[(6-Chloro-1,3,5-triazine-2,4-diyl)bis(oxy)]bis(4,6-dimethoxy-1,3,5-triazine)](/img/structure/B14472023.png)
![1-{2-[(2-Cyanoethyl)(dodecanoyl)amino]ethyl}-1-methyl-2-undecyl-4,5-dihydro-1h-imidazol-1-ium methyl sulfate](/img/structure/B14472024.png)
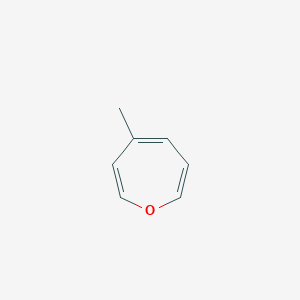
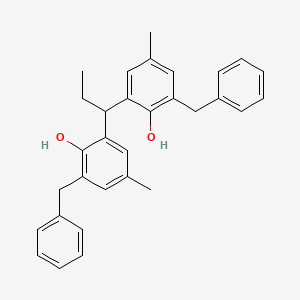
![2-[1-Phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]pyridine](/img/structure/B14472050.png)
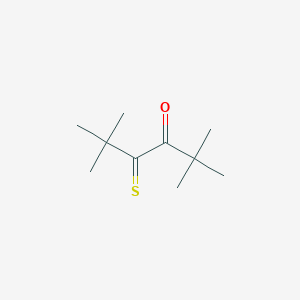
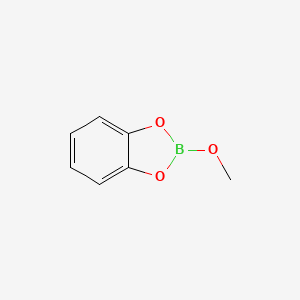
![3-[(Pyridin-2-yl)methoxy]propanenitrile](/img/structure/B14472064.png)
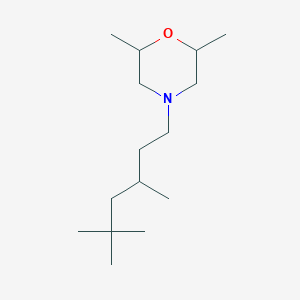
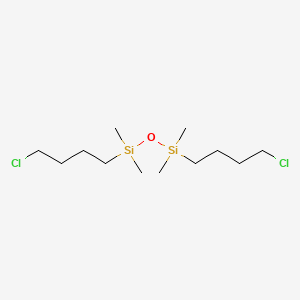
![1,3,4-Trimethyl-2-[(thiophen-3-yl)methyl]-1,2-dihydropyridine](/img/structure/B14472085.png)
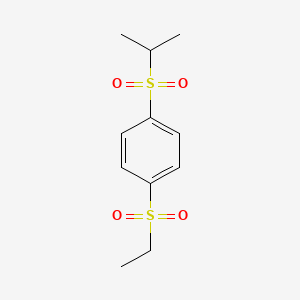
![1-Methyl-4-{[(propan-2-yl)oxy]methyl}piperazine](/img/structure/B14472096.png)
